Bacteriophage T4 gene 5 protein, also known as tail lysozyme, is a crucial structural component of the T4 bacteriophage, a virus that infects Escherichia coli. This protein plays a significant role in the assembly and function of the phage's tail structure, which is essential for the penetration of bacterial cell walls during infection. The gene encoding this protein is located within the T4 genome, which consists of approximately 169 kilobase pairs and encodes around 300 proteins .
Bacteriophage T4 belongs to the family Myoviridae, characterized by having a contractile tail and a complex structure. The tail lysozyme (gene 5 protein) is classified as an enzyme that hydrolyzes peptidoglycan, facilitating the release of the phage genome into the host cell by degrading the bacterial cell wall .
The synthesis of bacteriophage T4 gene 5 protein can be achieved through various methods, including recombinant DNA technology and cell-free protein synthesis systems. In laboratory settings, in vitro transcription-translation systems have been employed to produce this protein efficiently. These systems utilize plasmids containing the gene of interest to express proteins without the need for living cells .
The gene 5 protein is synthesized as a precursor with a molecular mass of approximately 63 kilodaltons. During its maturation, a 20-kilodalton fragment is cleaved off between specific amino acid residues (Val-390 and His-391), resulting in the functional form of the protein with a mass of about 43 kilodaltons . This processing is dependent on interactions with other phage proteins, indicating a complex assembly mechanism.
The molecular structure of bacteriophage T4 gene 5 protein has been studied using techniques such as
Bacteriophage T4 possesses a linear double-stranded DNA genome of 168,903 base pairs with a notably low GC content (34.5%), contrasting sharply with its Escherichia coli host (~50% GC) [6]. This AT-rich genome encodes approximately 289 open reading frames, including gene 5, which resides within a highly conserved core genome region shared among T4-related phages. Gene 5 is situated in the central genomic cluster responsible for DNA metabolism and replication functions, positioned between genes encoding DNA polymerase (gp43) and helicase (gp41) [6] [10]. This strategic genomic localization reflects its functional integration into the phage DNA replication machinery.
The gene 5 protein (gp5) functions as the single-stranded DNA-binding protein (SSB), essential for DNA replication, repair, and recombination. Biochemical analyses reveal that gp5 binds cooperatively to single-stranded DNA (ssDNA) with distinct binding modes influenced by ionic conditions. At physiological salt concentrations (≥0.2M NaCl), gp5 exhibits moderate cooperativity (ω = 50 ± 10) and covers 65 ± 5 nucleotides per tetrameric unit. Under low-salt conditions, it forms metastable, highly cooperative complexes with a smaller site size (33 ± 3 nucleotides per tetramer), though these convert slowly to the equilibrium state [5]. This dynamic DNA binding protects transiently exposed ssDNA regions during replication and facilitates DNA synthesis through the prevention of secondary structure formation.
Genomic architecture analyses indicate that T4's core genes—including gene 5—are evolutionarily ancient and exhibit high synteny conservation across T4-related phages like RB69, RB49, and 44RR. These genes cluster in functionally related blocks, with gene order and transcriptional direction preserved despite extensive mosaicism in peripheral genomic regions [10] [2]. This conservation underscores gp5's indispensable role in phage biology.
Table 1: Genomic Features of Bacteriophage T4
Feature | Value | Functional Significance |
---|---|---|
Genome Size | 168,903 bp | Encodes ~289 proteins |
GC Content | 34.5% | AT-skew influences DNA structure and stability |
Gene 5 Position | Central core cluster | Proximity to replication genes (gp43, gp41) |
Binding Site Size (High Salt) | 65 ± 5 nucleotides/tetramer | Protects ssDNA during replication |
Cooperativity Parameter (ω) | 50 ± 10 | Ensures rapid ssDNA coverage |
Gene 5 is transcribed as part of the early transcriptional class during T4 infection, utilizing the host's RNA polymerase (RNAP) before phage-specific modifications occur. Early promoters—such as those upstream of gene 5—are recognized by the host σ⁷⁰ factor and contain canonical -10 (TATAAT) and -35 (TTGACA) elements, though with AT-rich variations optimized for T4's nucleotide bias [6] [7]. Transcription initiates within minutes post-infection, coinciding with the synthesis of replication proteins.
The transition to middle gene expression involves phage-encoded factors that hijack the host transcriptional machinery. The co-activator AsiA structurally remodels σ⁷⁰, while the activator MotA binds to a specific DNA sequence (the MotA box) within middle promoters. MotA's C-terminal domain (CTD) contains a "double-wing" motif that inserts into the major groove of the MotA box, facilitating RNAP recruitment [3]. Although gene 5 itself is not a middle gene, its expression ceases as middle-phase begins, reflecting the tight temporal regulation governing phage development.
T4 gene expression progresses through three distinct phases:
Unlike some phage genes (e.g., gene 32 encoding another SSB), gene 5 lacks autoregulatory mechanisms at the translational level. Gene 32 protein (gp32) represses its own translation by binding mRNA, ensuring balanced synthesis relative to ssDNA availability [7]. In contrast, gp5 expression appears solely transcriptionally regulated, aligning with its early-phase timing.
Table 2: Transcriptional Classes in Bacteriophage T4
Transcriptional Class | Timing | Key Regulators | Promoter Features | Gene Examples |
---|---|---|---|---|
Early | 0–5 min post-infection | Host σ⁷⁰ | -10 and -35 elements | gene 5 (gp5), gene 43 (DNA pol) |
Middle | 5–10 min | MotA, AsiA | MotA box at -30 position | gene 45 (sliding clamp) |
Late | >10 min | Phage-modified RNAP | "TATAATAAT" motif at -10 | gene 23 (capsid) |
Gene 5 exhibits pronounced codon usage bias (CUB) reflective of T4's overall AT-rich genome (65.5% AT). Synonymous codon choices favor adenosine (A) or thymidine (T) in the third ("wobble") position of codons, a trend driven by both mutational pressure and selection for translational efficiency. For example, the asparagine codon AAT is used preferentially over AAC, while lysine AAA dominates over AAG [6] [8]. This AT-skew in degenerate sites minimizes non-Watson-Crick hydrogen bonding, potentially stabilizing DNA in an alternative conformation (D-form) under physiological conditions [6].
Comparative analysis with other T4 genes reveals that gene 5 has a moderate codon adaptation to the host tRNA pool. While essential structural proteins like the major capsid protein (gp23, gene 23) exhibit strong codon optimization (65% optimal codons) for maximal expression, gene 5 shows intermediate adaptation. This aligns with its functional abundance requirements—gp5 is synthesized in significant quantities but less than highly expressed structural proteins. The Effective Number of Codons (ENC) for gene 5 is ~45, indicating intermediate bias compared to highly biased genes like gene 23 (ENC ~35) [6] [8].
Notably, T4 genomes display temporal differences in CUB between early and late genes. Early genes, including gene 5, show weaker codon adaptation to host tRNA abundances than late genes, which are optimized for rapid, high-level expression during virion assembly. This pattern, observed in 50% of analyzed T4-related phages, suggests distinct evolutionary pressures: early genes prioritize regulatory flexibility, while late genes maximize translational efficiency [8]. Gene 5's CUB thus represents a balance between AT-biased mutation pressure and moderate translational selection.
Table 3: Codon Usage Features of Gene 5 in Bacteriophage T4
Feature | Gene 5 (gp5) | Gene 23 (gp23) | Genomic Average | Functional Implication |
---|---|---|---|---|
AT Content (3rd position) | 78% | 55% | 65.5% | Mutational bias and DNA stability |
Effective Number of Codons (ENC) | ~45 | ~35 | ~40 | Moderate translational efficiency |
Optimal Codon Frequency | 58% | 65% | 60% | Balanced expression level |
Temporal Expression Class | Early | Late | Variable | Moderately optimized for host tRNAs |
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